molecular formula C22H23FN4O2 B2765003 (E)-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)-N-(4-methoxybenzyl)acrylamide CAS No. 885180-14-3

(E)-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)-N-(4-methoxybenzyl)acrylamide

Cat. No.: B2765003
CAS No.: 885180-14-3
M. Wt: 394.45
InChI Key: GUWKNZFWANWZDP-FBMGVBCBSA-N
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Description

(E)-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)-N-(4-methoxybenzyl)acrylamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyano group, a fluorophenyl group, a piperazine ring, and a methoxybenzyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)-N-(4-methoxybenzyl)acrylamide typically involves multi-step organic synthesis. The process begins with the preparation of the piperazine derivative, followed by the introduction of the fluorophenyl group. The cyano group is then added through a nucleophilic substitution reaction. Finally, the methoxybenzyl group is introduced via a coupling reaction. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography and crystallization, to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)-N-(4-methoxybenzyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperature control, and the use of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, reduction can produce amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)-N-(4-methoxybenzyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of neurology and oncology.

Medicine

In medicine, the compound’s potential therapeutic effects are being investigated. Its interactions with specific molecular targets could lead to the development of new treatments for various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and chemical manufacturing.

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)-N-(4-methoxybenzyl)acrylamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or bind to receptors to alter cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-cyano-3-(4-(4-chlorophenyl)piperazin-1-yl)-N-(4-methoxybenzyl)acrylamide
  • (E)-2-cyano-3-(4-(4-bromophenyl)piperazin-1-yl)-N-(4-methoxybenzyl)acrylamide
  • (E)-2-cyano-3-(4-(4-methylphenyl)piperazin-1-yl)-N-(4-methoxybenzyl)acrylamide

Uniqueness

Compared to similar compounds, (E)-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)-N-(4-methoxybenzyl)acrylamide is unique due to the presence of the fluorophenyl group. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties. The fluorine atom can enhance the compound’s stability, increase its lipophilicity, and improve its ability to interact with biological targets.

Properties

IUPAC Name

(E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(4-methoxyphenyl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O2/c1-29-21-8-2-17(3-9-21)15-25-22(28)18(14-24)16-26-10-12-27(13-11-26)20-6-4-19(23)5-7-20/h2-9,16H,10-13,15H2,1H3,(H,25,28)/b18-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWKNZFWANWZDP-FBMGVBCBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=CN2CCN(CC2)C3=CC=C(C=C3)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CNC(=O)/C(=C/N2CCN(CC2)C3=CC=C(C=C3)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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